molecular formula C25H29N3O4S B2496557 N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-69-6

N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2496557
CAS RN: 878058-69-6
M. Wt: 467.58
InChI Key: FTJSIVJBVMOKPF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated the synthesis and evaluation of related acetamide derivatives for their antibacterial potentials. For instance, studies have found that certain N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores show moderate inhibitory activity against Gram-negative bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017). Additionally, similar compounds have been screened for antibacterial, antifungal, and anthelmintic activities, highlighting their broad-spectrum biological activities and potential applications in developing new antimicrobial agents (Khan et al., 2019).

Enzyme Inhibition for Disease Treatment

Compounds of this class have been synthesized and evaluated for their pharmacological activities, including enzyme inhibition. Some derivatives have shown promising activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of diseases like Alzheimer's (Khalid et al., 2014). This indicates their potential utility in discovering new therapeutic agents for neurodegenerative conditions.

Anticancer Activity

Further research into N-substituted acetamide derivatives has explored their anticancer effects, particularly against hepatic cancer cell lines. Studies have shown that certain sulfonamide-derived isatins exhibit significant cytotoxic effects on hepatocellular carcinoma cells, suggesting their potential as lead compounds for developing anticancer therapies (Eldeeb et al., 2022).

Anti-proliferation and Molecular Docking Studies

Novel cyano oximino sulfonate derivatives have been prepared and shown to exhibit anti-proliferation effects on mouse fibroblast cells. These findings are supported by molecular docking studies, indicating the compounds' interaction with biological targets and their potential utility in developing treatments for various diseases (El‐Faham et al., 2014).

Molecular Structure and Synthesis Techniques

Research has also focused on the synthesis, characterization, and structural analysis of related compounds. For instance, studies have detailed the synthesis of novel heterocyclic derivatives with potential drug applications, including treatment options for Alzheimer’s disease, showcasing the diverse chemical modifications and biological evaluations these molecules can undergo (Rehman et al., 2018).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-18-12-19(2)14-20(13-18)26-24(29)17-33(31,32)23-15-28(22-9-5-4-8-21(22)23)16-25(30)27-10-6-3-7-11-27/h4-5,8-9,12-15H,3,6-7,10-11,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJSIVJBVMOKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.